3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid
Description
Properties
IUPAC Name |
3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7N2O2/c10-7(11)3-1-4(8(12)13)18(17-3)5(2-6(19)20)9(14,15)16/h1,5,7-8H,2H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERSQNCSENZOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)F)C(CC(=O)O)C(F)(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution
The pyrazole nitrogen can attack electrophilic carbons in the trifluorobutanoic acid chain. For instance, CN111518041A demonstrates dehalogenation of 2-(3-chloro-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone using palladium-carbon catalysis under hydrogen. Adapting this method, a chloro-substituted trifluorobutanoic acid precursor could couple with bis(difluoromethyl)pyrazole via a similar catalytic process.
Reductive Amination
PMC8398255 highlights reductive amination for linking aldehydes to amines. Applying this, the aldehyde group of 3,5-bis(difluoromethyl)pyrazole-4-carbaldehyde could react with an amine-functionalized trifluorobutanoic acid derivative, followed by reduction to form the final compound.
Multicomponent Reactions
PMC4142841 reports microwave-assisted Sonogashira coupling for pyrazolo[4,3-c]pyridine synthesis. A modified version could involve coupling bis(difluoromethyl)pyrazole with a trifluorobutanoic acid-bearing alkyne, followed by cyclization.
Alternative Approaches
Cyclization of Hydrazones
EP3453706A1 describes hydrazone formation from 3,5-bis(trifluoromethyl)acetophenone and 4-hydrazinobenzoic acid. Replacing trifluoromethyl with difluoromethyl groups and using a trifluorobutanoic acid hydrazide could yield the target compound via intramolecular cyclization.
Halogen Exchange
CN110746322A utilizes perfluoromethyl vinyl ether to introduce trifluoromethoxy groups. A similar strategy could fluorinate butanoic acid precursors before coupling with the pyrazole moiety.
Optimization and Challenges
- Selectivity : Introducing multiple fluorinated groups risks side reactions. CN116178265A emphasizes copper-mediated difluoromethylation to achieve 100% selectivity.
- Yield : PMC8398255 reports yields up to 96% for analogous pyrazole derivatives using column chromatography.
- Solvent Systems : Polar aprotic solvents like DMF or THF are preferred, as noted in CN111518041A and EP3453706A1 .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazole-based inhibitors, particularly those targeting oxysterol-binding proteins (OSBP) and related pathways. Below is a detailed comparison with structurally analogous compounds from the European Patent Application (2023), focusing on substituent variations and their functional implications.
Structural Analogues in Oxysterol-Binding Protein Inhibitors (Class G.5)
The patent lists several pyrazole derivatives under inhibitors of OSBP (Section G.5). Key analogues include:
Key Observations:
Pyrazole Substituents: The target compound and G.5.5 share identical bis(difluoromethyl) groups, which likely enhance hydrophobic interactions with target proteins compared to mono- or mixed substituents (e.g., G.5.4, G.5.6).
Backbone and Functional Groups: The target compound’s trifluorobutanoic acid group introduces a carboxylic acid functionality, which may improve solubility in aqueous environments compared to the carboxamide-terminated analogues (G.5.4–G.5.6).
The carboxylic acid group in the target compound may confer distinct pharmacokinetic properties, such as faster renal clearance or altered tissue penetration, compared to carboxamide-based derivatives.
Functional Implications of Substituent Variations
Lipophilicity and Membrane Permeability
- Bis(difluoromethyl) Groups : These substituents increase lipophilicity, enhancing membrane permeability and intracellular target engagement. This is critical for compounds targeting intracellular proteins like OSBP.
- Trifluorobutanoic Acid vs.
Metabolic Stability
- Fluorinated groups (e.g., CF₃, CHF₂) resist oxidative metabolism, extending half-life. The trifluorobutanoic acid moiety may undergo conjugation (e.g., glucuronidation), whereas carboxamides are less prone to phase II metabolism.
Target Binding Affinity
- Molecular docking studies (hypothetical) would predict stronger van der Waals interactions for bis(difluoromethyl)pyrazoles compared to methyl or trifluoromethyl variants. The carboxylic acid could form salt bridges with basic residues in the OSBP binding pocket, a feature absent in patent analogues.
Biological Activity
3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid (CAS No. 2054953-21-6) is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C9H7F7N2O2
- Molecular Weight : 308.15 g/mol
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways. Preliminary studies suggest that it may influence the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is pivotal in regulating cell growth and proliferation .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : The compound has shown promising results in inhibiting tumor growth in xenograft models. Its efficacy appears to be dose-dependent, with significant tumor suppression observed at low concentrations .
- Antimicrobial Properties : In studies involving pyrazole derivatives, compounds structurally related to this compound demonstrated potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL were recorded .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological effects of this compound and its derivatives:
- Antitumor Efficacy :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits tumor growth in xenograft models | |
| Antimicrobial | Effective against MRSA with MIC ≤ 0.25 µg/mL | |
| Biofilm Eradication | MBEC ≤ 1 µg/mL against MRSA biofilms |
| Property | Value |
|---|---|
| Molecular Formula | C9H7F7N2O2 |
| Molecular Weight | 308.15 g/mol |
| CAS Number | 2054953-21-6 |
Q & A
Q. What are the optimal synthetic routes for 3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation reactions using hydrazines and diketones or via multi-step functionalization. For this compound, key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of fluorinated intermediates, while dichloromethane may improve regioselectivity in pyrazole ring formation .
- Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O can accelerate cyclization, but excess catalyst may lead to side products (e.g., over-fluorination) .
- Temperature Control : Reactions conducted at 60–80°C balance reaction rate and byproduct formation. Lower temperatures (<50°C) may stall intermediate steps .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is effective for isolating the final product. Purity >95% is achievable with iterative recrystallization in ethanol .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : ¹⁹F NMR is critical for resolving trifluoromethyl and difluoromethyl groups. Peaks at δ −60 to −70 ppm (CF₃) and δ −110 to −120 ppm (CF₂H) are diagnostic .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsion stresses in the pyrazole core, particularly for verifying regiochemistry of substituents .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) assess purity. Mass spectra should show [M+H]⁺ peaks matching theoretical m/z .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize bioactivity tests (e.g., enzyme inhibition IC₅₀) using controls like 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde to benchmark activity .
- Purity Thresholds : Bioactivity may correlate with impurities (e.g., residual solvents or unreacted intermediates). Quantify contaminants via GC-MS and correlate with dose-response curves .
- Structural Analogues : Compare activity with derivatives lacking trifluorobutanoic acid moieties to isolate the functional group’s contribution .
Q. What computational strategies integrate with experimental data to study this compound’s interaction with biological targets?
- Methodological Answer : Combine molecular dynamics (MD) and density functional theory (DFT):
- Docking Studies : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2). Parameterize fluorine atoms with AMBER force fields to account for electronegativity .
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites on the pyrazole ring .
- Validation : Cross-validate computational results with experimental NMR chemical shifts and X-ray bond lengths .
Q. What challenges arise in characterizing the physicochemical properties of this compound, and how can they be addressed?
- Methodological Answer : Fluorination introduces unique challenges:
- Solubility : Low aqueous solubility due to CF₃ groups. Use co-solvents (e.g., PEG-400) or derivatize the carboxylic acid group to esters for improved bioavailability .
- Stability : Hydrolytic degradation of the trifluorobutanoic acid moiety at pH >6. Conduct stability studies in buffered solutions (pH 2–9) and monitor via ¹⁹F NMR .
- LogP Determination : Use shake-flask methods with octanol/water partitioning. Fluorine’s lipophilic nature often results in LogP >3, requiring correction for ionization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
